molecular formula C13H8F4 B12626347 2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene CAS No. 922141-63-7

2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene

Cat. No.: B12626347
CAS No.: 922141-63-7
M. Wt: 240.20 g/mol
InChI Key: UJANULSVOAONND-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene is a fluorinated polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four fluorine atoms and a fused ring structure, making it a unique and interesting subject for chemical research.

Chemical Reactions Analysis

2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene involves its interaction with molecular targets through its fluorinated aromatic structure. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to fluorination.

Properties

CAS No.

922141-63-7

Molecular Formula

C13H8F4

Molecular Weight

240.20 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-1H-cyclopenta[a]naphthalene

InChI

InChI=1S/C13H8F4/c14-12(15)7-10-9-4-2-1-3-8(9)5-6-11(10)13(12,16)17/h1-6H,7H2

InChI Key

UJANULSVOAONND-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)C(C1(F)F)(F)F

Origin of Product

United States

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